molecular formula C3H9N B141332 N-Ethylmethylamine CAS No. 624-78-2

N-Ethylmethylamine

Cat. No.: B141332
CAS No.: 624-78-2
M. Wt: 59.11 g/mol
InChI Key: LIWAQLJGPBVORC-UHFFFAOYSA-N
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Description

Methylethylamine, also known as N-methylethylamine, is an organic compound with the chemical formula C₃H₉N. It is a colorless liquid with a strong ammonia-like odor and is highly flammable.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylethylamine can be synthesized through several methods. One common method involves the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb at 100°C for 24 hours. The resulting product is then treated with sodium hydroxide to liberate methylethylamine . Another method involves the continuous synthesis using a microchannel reactor, where N-benzylidene methylamine and diethyl sulfate or N-benzylidene ethylamine and dimethyl sulfate are reacted under controlled conditions .

Industrial Production Methods

In industrial settings, methylethylamine is often produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

Chemical Reactions Analysis

Types of Reactions

Methylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethylamine has a wide range of applications in scientific research:

Mechanism of Action

Methylethylamine exerts its effects by interacting with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific application and target molecule. For example, in the synthesis of pharmaceuticals, methylethylamine may act as a building block, forming part of the active structure of the drug .

Comparison with Similar Compounds

Methylethylamine is similar to other dialkylamines such as dimethylamine and diethylamine. it is unique in its specific combination of methyl and ethyl groups attached to the amino nitrogen. This unique structure imparts distinct chemical properties and reactivity compared to other dialkylamines .

List of Similar Compounds

Properties

IUPAC Name

N-methylethanamine
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InChI

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAQLJGPBVORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N
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DSSTOX Substance ID

DTXSID8060793
Record name Ethanamine, N-methyl-
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Molecular Weight

59.11 g/mol
Source PubChem
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Physical Description

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS]
Record name N-Ethylmethylamine
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Vapor Pressure

390.0 [mmHg]
Record name N-Ethylmethylamine
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CAS No.

624-78-2
Record name N-Ethyl-N-methylamine
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Record name N-Methylethylamine
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Record name Methylethylamine
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Record name Ethanamine, N-methyl-
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Record name Ethyl(methyl)amine
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Record name N-METHYLETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

ANone: Methylethylamine has a molecular formula of C3H9N and a molecular weight of 59.11 g/mol.

A: Yes, studies have used techniques like 1H NMR [, , ] and GC-MS [] to characterize Methylethylamine and its derivatives.

A: While specific stability data for Methylethylamine is limited in the provided research, its derivatives have been studied. For instance, N-nitrosomethylethylamine, a disinfection byproduct formed from Methylethylamine, is analyzed for its formation under varying molar ratios of reactants and reaction times. [, ]

A: Research on compounds like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a derivative of Methylethylamine, reveals that structural modifications significantly influence their binding affinity to sigma receptors. For instance, incorporating the compound into piperazine rings enhances binding affinity, while other modifications weaken it. []

A: One study reveals that inhaled Methylethylamine is metabolized to dimethylethylamine-N-oxide (DMEAO) and excreted in urine, with DMEAO accounting for a significant portion of the total excretion. []

ANone: The available research doesn't primarily focus on the therapeutic applications of Methylethylamine to discuss in vitro or in vivo efficacy. The focus lies more on its chemical properties and the behavior of its derivatives.

A: While specific toxicity data for Methylethylamine isn't discussed in the papers, it's important to note that it's a precursor to N-Nitrosomethylethylamine (NMEA), a potential carcinogen. [, ] Handling this compound requires caution and appropriate safety measures.

A: Various techniques like GC-LRMS [, ], GC-NPD [], HPLC-UV-IE [], 1HNMR [, , ], and FTIR [] are employed to analyze Methylethylamine, its derivatives, and their reaction products.

A: One study highlights that the photocatalytic degradation of Methylethylamine on platinum-deposited titanium dioxide in anoxic conditions can produce undesirable N-alkylated amines, raising environmental concerns. []

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